molecular formula C7H13NOS2 B1664812 Alyssin CAS No. 646-23-1

Alyssin

Cat. No.: B1664812
CAS No.: 646-23-1
M. Wt: 191.3 g/mol
InChI Key: IUUQPVQTAUKPPB-UHFFFAOYSA-N
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Description

Alyssin (5-(methylsulfinyl)-pentyl isothiocyanate) is a bioactive isothiocyanate (ITC) found in cruciferous vegetables, particularly in Alyssum species (Brassicaceae) . It is derived from glucothis compound, a glucosinolate precursor, and has garnered attention for its potent anticancer properties. Mechanistically, this compound induces apoptosis and necrosis in cancer cells by increasing intracellular reactive oxygen species (ROS) and disrupting microtubule dynamics via tubulin depolymerization . Its efficacy in HepG2 hepatocellular carcinoma cells surpasses that of well-studied ITCs like sulforaphane (4C chain) and iberin (3C chain), making it a promising candidate for chemoprevention and adjunctive therapy .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isothiocyanato-5-methylsulfinylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS2/c1-11(9)6-4-2-3-5-8-7-10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUQPVQTAUKPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50983213
Record name 1-Isothiocyanato-5-(methanesulfinyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646-23-1
Record name Alyssin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alyssin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isothiocyanato-5-(methanesulfinyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALYSSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0929AF184M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alyssin can be synthesized through the hydrolysis of glucosinolates, which are sulfur-containing compounds found in cruciferous vegetables. The hydrolysis is catalyzed by the enzyme myrosinase, resulting in the formation of isothiocyanates, including this compound .

Industrial Production Methods

Industrial production of this compound involves the extraction of glucosinolates from plant sources followed by enzymatic hydrolysis. The process typically includes steps such as grinding the plant material, extracting the glucosinolates using solvents, and then treating the extract with myrosinase to produce this compound .

Chemical Reactions Analysis

Reactivity of Isothiocyanates

Alyssin belongs to the isothiocyanate (ITC) family, which generally reacts via:

  • Nucleophilic attack on the -NCS group : The electrophilic sulfur in the isothiocyanate group reacts with nucleophiles (e.g., thiols, amines) to form thioureas or disulfides .

  • Redox interactions : The sulfoxide group may participate in redox reactions, though this is not explicitly studied for this compound.

Example Reaction Mechanism (General ITC Reactivity)

Reaction : Isothiocyanate + thiol → Thiourea + disulfide

R-NCS+R’-SHR-NH-CS-NR’+S-S bonds\text{R-NCS} + \text{R'-SH} \rightarrow \text{R-NH-CS-NR'} + \text{S-S bonds}

While this mechanism is extrapolated from other ITCs (e.g., sulforaphane), direct evidence for this compound’s participation in such reactions is absent in the provided sources .

Biological Activity and Potential Reaction Pathways

This compound’s biological effects, such as ROS generation and tubulin depolymerization , suggest indirect involvement in cellular redox and protein modification pathways . For example:

  • ROS-mediated reactions : this compound may oxidize cellular thiols (e.g., glutathione) via redox cycling, altering intracellular redox states.

  • Protein interactions : The compound could covalently modify cysteine residues in proteins (e.g., tubulin), leading to structural changes.

Biological Effect Mechanism
ROS generationOxidation of cellular thiols
Tubulin depolymerizationCovalent modification of cysteine residues

Research Gaps and Limitations

The provided sources lack explicit data on this compound’s chemical reactivity or synthetic pathways . Key gaps include:

  • Kinetic studies : No rate constants or reaction orders for this compound’s reactions.

  • Structural analog comparisons : Limited direct data on how its methylsulfinyl group influences reactivity compared to other ITCs.

  • Environmental stability : No information on degradation pathways under physiological conditions.

Future Research Directions

To fully characterize this compound’s chemical reactions, studies should focus on:

  • Mechanistic investigations : Using techniques like HPLC or NMR to track reaction products with model nucleophiles (e.g., cysteine).

  • Kinetic modeling : Determining rate laws for reactions involving this compound’s isothiocyanate and sulfoxide groups.

  • Interactions with biomolecules : Elucidating binding affinities and covalent modification sites in proteins.

Scientific Research Applications

Alyssin has diverse applications in scientific research, including:

Mechanism of Action

Alyssin exerts its effects primarily through the induction of phase II detoxification enzymes and the activation of the Nrf2 pathway. The compound increases intracellular reactive oxygen species, leading to the activation of Nrf2, which then translocates to the nucleus and binds to antioxidant response elements (ARE) in the DNA. This binding induces the expression of genes involved in detoxification and antioxidant defense .

Comparison with Similar Compounds

Structural Comparison

Alyssin belongs to the methylsulfinylalkyl ITC family, characterized by an alkyl chain terminated by an isothiocyanate group and a sulfinyl moiety. Key structural analogs include:

Compound Alkyl Chain Length Sulfur Oxidation State Key Source
This compound C5 Sulfinyl (-SO-) Alyssum spp.
Sulforaphane C4 Sulfinyl (-SO-) Broccoli, kale
Iberin C3 Sulfinyl (-SO-) Horseradish, Brussels sprouts
Erucin C4 Thioether (-S-) Arugula

The extended C5 chain of this compound enhances hydrophobic interactions with cellular targets compared to shorter-chain analogs like iberin (C3) and sulforaphane (C4) . This structural feature may slow its conjugation with glutathione (GSH), prolonging its bioactive availability .

Anticancer Activity

Table 1: Cytotoxicity of ITCs in HepG2 Cells

Compound IC50 (µM) in HepG2 Selectivity Index (SI)* Apoptosis Induction (%) at 80 µM Necrosis Induction (%) at 80 µM
This compound 30.8 ± 1.8 1.81 56.7 ± 5.3 22.0 ± 1.9
Sulforaphane 44.8 ± 2.1 2.23 30.9 ± 2.1 14.3 ± 3.6
Iberin 58.9 ± 0.7 2.33 41.9 ± 3.4 17.0 ± 1.7

*SI = IC50 in normal Vero cells / IC50 in HepG2 cells .

This compound demonstrated superior cytotoxicity in HepG2 cells, with an IC50 nearly 50% lower than sulforaphane and 60% lower than iberin . However, its lower SI indicates higher toxicity to normal cells compared to analogs, necessitating dose optimization for therapeutic use .

Mechanistic Differences

ROS Generation :

  • This compound increased intracellular ROS by 36.1% at 40 µM, exceeding sulforaphane (25.4%) and iberin (30.9%) .
  • ROS overproduction triggers mitochondrial dysfunction and caspase activation, amplifying apoptosis .

Tubulin Interaction :

  • This compound disrupted microtubule polymerization by 40% at 40 µM, compared to 25% for sulforaphane .
  • Tubulin depolymerization induces G2/M cell-cycle arrest, a mechanism less pronounced in shorter-chain ITCs .

DNA Interaction :

Synergy with Chemotherapeutic Agents

Table 2: Synergistic Effects with 5-Fluorouracil (5-FU) in Colon Cancer Cells

Combination Cell Line Combination Index (CI)* Effect
This compound + 5-FU Caco-2 0.7 (Synergism) Enhanced G2/M arrest; additive apoptosis
Sulforaphane + 5-FU Caco-2 0.7 (Synergism) Receptor-mediated apoptosis
This compound + 5-FU HT-29 1.0 (Additive) Cell-cycle inhibition dominant

*CI < 1 = synergism; CI = 1 = additive .

While sulforaphane synergized with 5-FU via apoptosis, this compound’s C5 chain favored cell-cycle arrest over apoptosis, highlighting structure-dependent mechanisms .

Biological Activity

Alyssin, a naturally occurring isothiocyanate (ITC) found in certain cruciferous vegetables, has garnered attention for its diverse biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is derived from the hydrolysis of glucosinolates present in plants such as Wasabia japonica. It belongs to a class of compounds known for their health-promoting effects, which include anticancer, antibacterial, and enzyme-inhibitory activities .

Anticancer Activity

Recent studies have highlighted this compound's potent anticancer properties. Research comparing this compound with other ITCs, such as sulforaphane and iberin, has demonstrated that this compound exhibits significant growth inhibition in various cancer cell lines:

  • Cell Lines Studied : HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HT-29 (colon cancer).
  • Mechanisms of Action :
    • Induction of apoptosis and necrosis in a concentration-dependent manner.
    • Increase in intracellular reactive oxygen species (ROS), leading to cell-cycle arrest.
    • Inhibition of cytochrome P450 enzymes involved in the metabolism of carcinogens .

Table 1: Summary of Anticancer Effects of this compound

Cell Line Effect Observed Mechanism
HepG2Cell death via apoptosisIncreased ROS; tubulin polymerization inhibition
MCF-7Selective apoptosisInhibition of cytochrome P450 enzymes
HT-29Growth inhibitionInduction of ROS; activation of pro-apoptotic pathways

Mechanisms Underlying Biological Activity

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophilic targets within cells. This interaction leads to several downstream effects:

  • Reactive Oxygen Species (ROS) Generation : this compound significantly increases ROS levels, which are crucial mediators in apoptosis and cell signaling pathways .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the S and G2/M phases, contributing to its anticancer effects .
  • Modulation of Enzymatic Activity : this compound has been shown to inhibit phase I metabolic enzymes like cytochrome P450 1A1 and 1A2, which play roles in the activation of pro-carcinogens .

Case Studies and Clinical Relevance

Several case studies have explored the therapeutic potential of this compound and related ITCs. For instance:

  • A study found that dietary intake of cruciferous vegetables rich in ITCs is associated with reduced cancer risk. The study emphasized the role of these compounds in modulating metabolic pathways related to cancer progression .
  • Another investigation highlighted the selective cytotoxicity of this compound towards cancer cells compared to normal cells, suggesting its potential as a targeted therapeutic agent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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